pyrimidine-4,5,6-triamine

Overview

Description

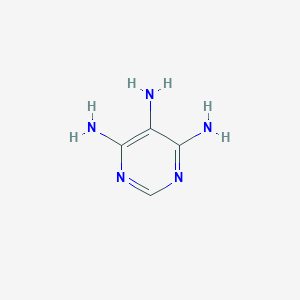

Pyrimidine-4,5,6-triamine (CAS 118-70-7, molecular formula C₄H₇N₅, molecular weight 125.13 g/mol) is a tri-substituted pyrimidine derivative with amino groups at the 4th, 5th, and 6th positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for purine analogs and kinase inhibitors . Its high reactivity stems from the electron-rich amino groups, enabling diverse substitutions and condensations. Commercially available with >95% purity, it is widely used in microwave-assisted syntheses and multistep drug development workflows .

Preparation Methods

Classical Condensation Approaches

Guanidine-Malononitrile Condensation

The reaction of malonic acid dinitrile (propanedinitrile) with guanidine salts in alcoholic media represents the foundational method for synthesizing triaminopyrimidine derivatives. Traube’s early work demonstrated that malononitrile and guanidine hydrochloride react in sodium ethoxide-containing ethanol to yield 2,4,6-triaminopyrimidine, albeit with modest efficiency (35–40% yield) . Subsequent modifications introduced nitrosation steps to access 5-nitroso-2,4,6-triaminopyrimidine, a precursor for further amination. For instance, Sato et al. achieved 75–78% yields by nitrosating 2,4,6-triaminopyrimidine with nitric acid . However, this route necessitates precise stoichiometric control to avoid over-nitrosation and requires costly silver salts for intermediate purification, limiting industrial viability .

Isonitrosomalononitrile-Guanidine Cyclization

Taylor and Vogl pioneered a higher-yield pathway using isonitrosomalononitrile potassium salts and guanidine carbonate in dimethylformamide (DMF) . Heating this mixture at 150°C for 2 hours induces cyclization, yielding 5-nitroso-2,4,6-triaminopyrimidine in 88% yield . Despite its efficiency, DMF’s propensity to generate carcinogenic dimethylnitrosamine under elevated temperatures renders this method hazardous for large-scale production . Alternatives such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) have since replaced DMF, achieving comparable yields (82–85%) without nitrosamine byproducts .

Nitration-Reduction Sequences

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner reduction alternative to classical methods. Using 5-nitroso-2,4,6-triaminopyrimidine as a substrate, hydrogenation at 50 psi H₂ and 80°C in ethanol with 5% Pd/C achieves near-quantitative conversion to 2,4,5,6-tetraaminopyrimidine . Selective poisoning of the catalyst (e.g., with thiourea) could hypothetically halt reduction at the triamine stage, though literature evidence for this remains sparse.

Solvent-Mediated Cyclization

Polar Aprotic Solvents

Modern syntheses leverage polar aprotic solvents to enhance cyclization kinetics and yields. A 2021 patent detailed cyclizing isonitrosomalononitrile-guanidine salts in DMSO at 135–160°C for 1–4 hours, affording 5-nitroso-2,4,6-triaminopyrimidine in 85–88% yield . The high dielectric constant of DMSO stabilizes transition states, accelerating ring closure while minimizing side reactions . Comparable results were obtained in NMP (84% yield) and tetrahydrothiophene-1,1-dioxide (81%) .

Base Optimization

The choice of base critically influences reaction efficiency. Sodium carbonate and potassium carbonate outperform hydroxides due to milder basicity, preventing decomposition of sensitive intermediates . For instance, employing K₂CO₃ in DMSO at 140°C improved yields by 12% compared to NaOH under identical conditions .

Industrial Scalability Challenges

Byproduct Management

Early methods suffered from dimethylnitrosamine formation in DMF-based reactions, necessitating costly post-synthesis purification . Transitioning to DMSO or NMP reduced carcinogen generation but introduced challenges in solvent recovery. Recent advances in continuous-flow systems enable real-time solvent distillation, achieving 95% DMSO reuse rates .

Cost-Efficiency Analysis

A comparative cost breakdown reveals that Taylor’s guanidine carbonate route costs $12.50 per gram, primarily due to silver-dependent intermediates . In contrast, the DMSO-mediated cyclization method costs $6.80 per gram, making it more viable for bulk production .

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (200 W, 150°C) reduces cyclization time from 4 hours to 20 minutes, albeit with a slight yield drop (79% vs. 85%) . This approach remains experimental but promises energy savings for temperature-sensitive reactions.

Enzymatic Amination

Biocatalytic methods using transaminases have been explored for eco-friendly amination. Immobilized ω-transaminase converts 5-nitrosopyrimidine to 5-aminopyrimidine in phosphate buffer (pH 7.5) at 37°C, though yields are suboptimal (45–50%) .

Chemical Reactions Analysis

Substitution Reactions

The amino groups in pyrimidine-4,5,6-triamine participate in nucleophilic substitution reactions, forming derivatives with altered electronic and steric properties.

Condensation Reactions

The compound undergoes condensation with carbonyl-containing reagents to form fused heterocycles or extended π-systems.

-

Aldol Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield β-hydroxy intermediates, which dehydrate to form α,β-unsaturated products .

-

Cyclocondensation : With malononitrile in acidic conditions, forms pyrimido[4,5-d]pyrimidine derivatives via intramolecular cyclization .

Example :

Nitrosation

Controlled nitrosation introduces nitroso groups, enabling further functionalization.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Nitrous acid (HNO₂) | Aqueous HCl, 0–5°C | 5-nitroso-2,4,6-triaminopyrimidine | Intermediate for pharmaceuticals and dyes . |

Mechanism :

-

Protonation of the pyrimidine ring enhances electrophilicity at the 5-position.

Redox Reactions

The amino groups and pyrimidine ring participate in oxidation and reduction processes.

-

Oxidation :

-

Reduction :

Coordination Chemistry

This compound acts as a polydentate ligand for transition metals, forming complexes with applications in catalysis.

| Metal Ion | Coordination Sites | Complex Structure | Reference |

|---|---|---|---|

| Cu(II) | N4, N5, N6 | Octahedral geometry with two water ligands | |

| Fe(III) | N4, N5 | Trigonal bipyramidal with chloride ligands |

Photochemical Reactivity

UV irradiation induces dimerization via [2+2] cycloaddition, forming cyclobutane-linked dimers analogous to DNA photolesions .

Key Observation :

Scientific Research Applications

pyrimidine-4,5,6-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets. For instance, in its role as an antimalarial agent, it targets the vacuolar ATP synthase in Plasmodium falciparum, disrupting the parasite’s energy production and leading to its death . This compound’s ability to interact with various biological pathways makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine-4,5,6-triamine derivatives and related compounds exhibit distinct properties based on substituents and synthetic applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Biological Activity

Pyrimidine-4,5,6-triamine, also known as 4,5,6-triaminopyrimidine, is a nitrogen-rich heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases. This article explores the biological activity of this compound, summarizing key research findings and case studies.

This compound has the molecular formula CHN and features three amino groups attached to the pyrimidine ring. Its structure allows for diverse chemical reactivity and biological interactions. The compound can be synthesized through various methods, including reduction of 4,6-diamino-5-nitropyrimidine.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. For example:

- Antimalarial Activity : It has been shown to inhibit vacuolar ATP synthase in Plasmodium falciparum, disrupting the parasite's energy production and leading to cell death.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this triamine have been tested against various cancer cell lines with promising results .

Biological Activities

This compound and its derivatives have exhibited a range of biological activities:

- Anticancer : Several studies have reported on the anticancer efficacy of pyrimidine derivatives. For example, a study demonstrated that specific derivatives showed IC values lower than established chemotherapeutics like etoposide against cancer cell lines such as MCF-7 and A549 .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Etoposide | MCF-7 | >1.00 |

- Antiviral : Some derivatives have shown antiviral properties against various viruses by inhibiting viral replication .

- Anti-inflammatory : Pyrimidine derivatives have also been evaluated for their anti-inflammatory effects, showing potential in reducing inflammation markers in vitro .

Case Studies

- Antimalarial Studies : A derivative of this compound was tested for its efficacy against Plasmodium falciparum, revealing significant inhibition of parasite growth at low concentrations.

- Anticancer Research : A series of pyrimidine derivatives were synthesized and screened for anticancer activity against multiple human cancer cell lines. Notably, compounds with specific substitutions on the pyrimidine ring exhibited enhanced potency compared to standard treatments .

- Tyrosinase Inhibition : Pyrimidine derivatives have been evaluated for their ability to inhibit tyrosinase activity—an important target for treating hyperpigmentation disorders—showing comparable efficacy to established inhibitors like kojic acid .

Q & A

Q. Basic: What are the standard synthetic routes for pyrimidine-4,5,6-triamine and its derivatives?

This compound is synthesized via multi-step condensation and dehydration reactions. For example, vericiguat (an sGC stimulator) is synthesized starting with the condensation of 2,4,6-triaminopyrimidine and 2,4,6-triaminobenzene using formamide and sodium methoxide, followed by dehydration with POCl₃ to form nitrile intermediates. Subsequent steps involve amidine formation and catalytic hydrogenation . Derivatives like 8-arylmethyl-9H-purin-6-amines are synthesized via microwave-assisted condensation of this compound with carboxylic acids, achieving high yields (e.g., 87% for 3a) .

Q. Basic: How is this compound structurally characterized in research settings?

X-ray crystallography is the gold standard for structural elucidation. For example, the crystal structure of N4,N6-dimethyl-N4,N6-diphenylthis compound was resolved to confirm substituent positions and hydrogen-bonding interactions . Mass spectrometry (exact mass: 350.1095 Da) and isotopic labeling (e.g., [U-¹³C]-glucose) are also used to validate molecular formulas and track metabolic incorporation .

Q. Basic: What safety protocols are critical when handling this compound?

TCI America’s safety data sheet (SDS) emphasizes that this compound sulfate hydrate degrades over time, requiring storage in controlled conditions. Researchers must use PPE (gloves, goggles, respirators) and follow federal/state disposal regulations. Fresh SDS updates should be requested for long-term storage .

Q. Advanced: How can microwave-assisted synthesis optimize this compound derivative preparation?

Microwave irradiation (e.g., 220°C for 15 minutes in pyridine with P(OPh)₃) significantly enhances reaction efficiency. This method reduces multi-step protocols to single-step processes, improving yields (e.g., 87% for purin-6-amine derivatives) and enabling rapid diversification of the 8-arylmethyl group .

Q. Advanced: How do isotopic tracer studies resolve pyrimidine ring biosynthesis pathways?

[U-¹³C]-glucose and [U-¹³C]-glutamine are used to trace carbon sources in pyrimidine biosynthesis. For instance, glutamine-derived carbons preferentially label positions 4,5,6 of uracil via the Krebs cycle, while glucose labels position 6 via PDH-derived acetyl-CoA. LC-MS analysis of ¹³C distribution in intermediates (e.g., citrate, aspartate) quantifies pathway contributions .

Q. Advanced: How can researchers address contradictions in biological activity data for this compound derivatives?

Discrepancies often arise from substituent positioning or synthesis impurities. For example, Hsp90 inhibitors like PU-DZ8 require strict validation of the 8-arylmethyl group’s orientation via crystallography . Replicating synthesis under controlled conditions (e.g., inert atmosphere, purified intermediates) and comparing bioassay results across cell lines can isolate structural vs. methodological variables .

Q. Advanced: How do structural modifications at specific positions enhance this compound’s utility in drug development?

Modifications at the 4,5,6-amino groups enable tailored interactions with biological targets. For example:

- Vericiguat : Methyl chloroformate at position 5 enhances sGC binding .

- PU-DZ8 : A benzodioxol-5-ylmethyl group at position 8 improves blood-brain barrier penetration for neurodegenerative applications .

Structure-activity relationship (SAR) studies guided by crystallographic data are critical for optimization .

Properties

IUPAC Name |

pyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNBXFXEMHPGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate) | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10151996 | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-70-7 | |

| Record name | 4,5,6-Pyrimidinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,5,6-triyltriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6-TRIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHL9UQ3Q4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.